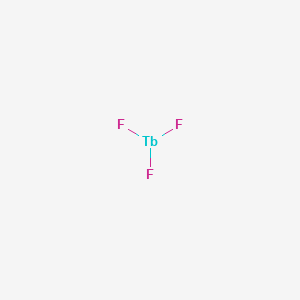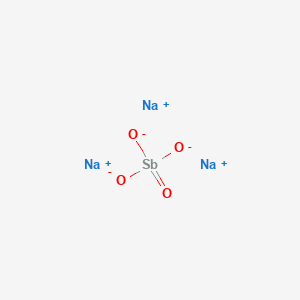
Terbiumfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(III) fluoride is an inorganic compound with the chemical formula TbF₃. It is a white, crystalline solid that is relatively insoluble in water. Terbium(III) fluoride is part of the lanthanide series and is used in various high-tech applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Terbium(III) fluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium compounds.
Biology: Utilized in fluorescence microscopy due to its luminescent properties.
Medicine: Investigated for potential use in imaging and diagnostic applications.
Industry: Employed in the production of electroluminescent materials and fluoride glasses
Wirkmechanismus
Target of Action
It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .
Mode of Action
Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .
Biochemical Pathways
For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .
Pharmacokinetics
It’s important to note that terbium(iii) fluoride is hard to dissolve in water .
Result of Action
The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .
Action Environment
The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing terbium(III) fluoride and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium(III) fluoride can be synthesized by reacting terbium carbonate with hydrofluoric acid. The reaction typically occurs at a temperature of around 40°C:
Tb2(CO3)3+6HF→2TbF3+3CO2+3H2O
Industrial Production Methods: In industrial settings, terbium trifluoride is often produced by the reaction of terbium oxide with ammonium bifluoride. This method is preferred due to its efficiency and scalability:
Tb2O3+6NH4HF2→2TbF3+6NH3+3H2O
Types of Reactions:
Oxidation: Terbium(III) fluoride can be oxidized to terbium tetrafluoride (TbF₄) using strong oxidizing agents like fluorine gas.
It can be reduced to metallic terbium using calcium as a reducing agent:Reduction: 2TbF3+3Ca→2Tb+3CaF2
Substitution: Terbium(III) fluoride can undergo substitution reactions with other halides to form compounds like terbium chloride (TbCl₃).
Common Reagents and Conditions:
Oxidizing Agents: Fluorine gas, chlorine trifluoride.
Reducing Agents: Calcium, lithium.
Reaction Conditions: High temperatures (typically above 300°C) for oxidation and reduction reactions.
Major Products:
Oxidation: Terbium tetrafluoride (TbF₄).
Reduction: Metallic terbium (Tb).
Substitution: Terbium chloride (TbCl₃).
Vergleich Mit ähnlichen Verbindungen
Terbium Chloride (TbCl₃): Similar in terms of its use as a precursor for other terbium compounds but differs in its solubility and reactivity.
Terbium Bromide (TbBr₃): Shares similar luminescent properties but has different chemical reactivity.
Gadolinium Fluoride (GdF₃): Used in similar applications but has different magnetic properties.
Uniqueness: Terbium(III) fluoride is unique due to its specific luminescent properties, making it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence microscopy and imaging .
Eigenschaften
CAS-Nummer |
13708-63-9 |
|---|---|
Molekularformel |
F3Tb |
Molekulargewicht |
215.92056 g/mol |
IUPAC-Name |
terbium(3+);trifluoride |
InChI |
InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
LKNRQYTYDPPUOX-UHFFFAOYSA-K |
SMILES |
F[Tb](F)F |
Kanonische SMILES |
[F-].[F-].[F-].[Tb+3] |
Key on ui other cas no. |
13708-63-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















